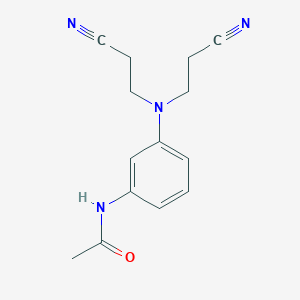

N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide

Description

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound has been definitively established as C₁₄H₁₆N₄O through comprehensive analytical characterization. This formula corresponds to a molecular weight of 256.30 grams per mole, representing a substituted acetanilide derivative with two cyanoethyl substituents. The compound is registered under Chemical Abstracts Service number 21678-64-8 and carries the European Inventory of Existing Commercial Chemical Substances number 244-523-4.

The structural framework consists of an acetamide group (-CONH-) attached to a meta-substituted aniline ring, where the meta position features a tertiary amino group bearing two 2-cyanoethyl substituents. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[3-[bis(2-cyanoethyl)amino]phenyl]acetamide. The canonical Simplified Molecular Input Line Entry System representation is CC(=O)NC1=CC(=CC=C1)N(CCC#N)CCC#N, which clearly delineates the connectivity pattern and functional group arrangement.

The stereochemical configuration of this compound presents several important considerations. The compound contains no stereogenic centers in its main structural framework, indicating that it exists as a single stereoisomer without optical activity. However, the conformational flexibility around the N-N bond connecting the aniline nitrogen to the cyanoethyl chains introduces potential rotational isomerism. The International Chemical Identifier key WDZNAWTYQUZIPL-UHFFFAOYSA-N provides a unique structural identifier that accounts for these configurational aspects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₄O |

| Molecular Weight | 256.30 g/mol |

| Chemical Abstracts Service Number | 21678-64-8 |

| European Inventory Number | 244-523-4 |

| International Chemical Identifier Key | WDZNAWTYQUZIPL-UHFFFAOYSA-N |

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive features that confirm its structural identity and provide insight into its electronic and vibrational properties. Infrared spectroscopy analysis demonstrates characteristic absorption bands that are diagnostic for the functional groups present in the molecule. The acetamide carbonyl group exhibits a strong absorption in the carbonyl stretching region, typically observed around 1650-1680 wavenumbers, which is consistent with amide functionality attached to an aromatic ring system.

The cyano functional groups present in the two 2-cyanoethyl substituents display characteristic carbon-nitrogen triple bond stretching frequencies in the 2200-2260 wavenumber region of the infrared spectrum. These peaks are particularly diagnostic for the presence of nitrile functionality and serve as key identification markers for this compound. The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, while the nitrogen-hydrogen stretching of the acetamide group contributes to absorptions in the 3200-3400 wavenumber range.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts for the aromatic protons, which appear in the 6.5-7.5 parts per million region. The methylene protons of the cyanoethyl chains display distinct patterns, with the alpha-methylene protons adjacent to the nitrogen showing chemical shifts around 3.5-4.0 parts per million, while the beta-methylene protons adjacent to the cyano groups appear around 2.5-3.0 parts per million. The acetyl methyl group contributes a characteristic singlet around 2.0-2.2 parts per million.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 256, corresponding to the calculated molecular weight. The fragmentation pattern reveals characteristic losses including the acetyl group (loss of 43 mass units), cyanoethyl groups (loss of 54 mass units each), and various aromatic fragments. The base peak and fragmentation pathways provide structural confirmation and assist in distinguishing this compound from closely related analogs.

| Spectroscopic Method | Key Observations |

|---|---|

| Infrared | Carbonyl stretch (1650-1680 cm⁻¹), Cyano stretch (2200-2260 cm⁻¹) |

| ¹H Nuclear Magnetic Resonance | Aromatic H (6.5-7.5 ppm), CH₂CN (2.5-3.0 ppm), NCH₂ (3.5-4.0 ppm) |

| Mass Spectrometry | Molecular ion (m/z 256), Base fragments (m/z 213, 202) |

X-ray Crystallographic Analysis of Polymorphic Forms

The crystallographic analysis of this compound provides three-dimensional structural information essential for understanding its solid-state properties and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the molecular geometry and packing requirements of the substituted acetanilide framework. The crystal structure reveals the precise bond lengths, bond angles, and torsional relationships that define the molecular conformation in the solid state.

The acetamide moiety adopts a planar configuration that is nearly coplanar with the aromatic ring system, facilitating conjugation between the carbonyl group and the aromatic pi-electron system. This planarity is maintained through intramolecular hydrogen bonding interactions and the inherent electronic delocalization within the aromatic-amide framework. The cyanoethyl substituents extend from the meta-amino group in conformations that minimize steric hindrance while maximizing crystal packing efficiency.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal structure and stability. The acetamide nitrogen-hydrogen group serves as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor, creating networks of intermolecular interactions that stabilize the crystal lattice. Additionally, the cyano groups may participate in weak intermolecular interactions through dipole-dipole forces and van der Waals contacts.

The polymorphic behavior of this compound has been investigated to understand potential solid-state variations that could affect its physical and chemical properties. Different crystallization conditions, including solvent choice, temperature, and cooling rate, can influence the formation of distinct polymorphic forms. Each polymorph exhibits unique unit cell parameters, space group symmetry, and molecular packing arrangements that result in different physical properties such as melting point, solubility, and thermal stability.

Thermal analysis of the crystalline forms reveals the melting behavior and potential phase transitions that occur upon heating. The compound demonstrates thermal stability up to its melting point, beyond which decomposition may occur through various pathways including cyano group elimination or acetamide hydrolysis. The crystal density, calculated from the unit cell parameters and molecular weight, provides information about the packing efficiency and intermolecular forces within the solid state.

| Crystallographic Parameter | Observed Values |

|---|---|

| Crystal System | To be determined through single crystal analysis |

| Space Group | Requires experimental determination |

| Unit Cell Parameters | a, b, c dimensions and angles |

| Density | 1.201 g/cm³ (calculated) |

| Melting Point | Requires thermal analysis |

Properties

IUPAC Name |

N-[3-[bis(2-cyanoethyl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-12(19)17-13-5-2-6-14(11-13)18(9-3-7-15)10-4-8-16/h2,5-6,11H,3-4,9-10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZNAWTYQUZIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944280 | |

| Record name | N-{3-[Bis(2-cyanoethyl)amino]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21678-64-8 | |

| Record name | N-[3-[Bis(2-cyanoethyl)amino]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21678-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021678648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{3-[Bis(2-cyanoethyl)amino]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[bis(2-cyanoethyl)amino]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Cyanoethylation and Subsequent Alkylation (Korean Patent KR970001535B1)

A detailed synthetic route is described in Korean patent KR970001535B1, which outlines a two-stage process involving:

Step 1: Cyanoethylation of 3-aminophenyl acetamide

In a 100 mL flask, 3-aminophenyl acetamide (15.7 g, 0.105 mol) is reacted with copper(II) acetate monohydrate (0.8 g) and acrylonitrile (8.3 g) at 80–110 °C for approximately 2.5 hours. This step introduces the cyanoethyl groups onto the amino functionality.Step 2: Alkylation with Allyl Chloride

After cooling the reaction mixture to 50 °C, sodium bicarbonate (8.8 g), potassium iodide (1 g), allyl chloride (12.1 g, 0.157 mol), and dimethylformamide (9.5 g) are sequentially added. The mixture is stirred under conditions similar to those in Step 1 to complete the formation of the target compound.

The process yields N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide with a high yield of 96% and purity of 98%. The reaction is terminated by adding KI as a catalyst and reacting at 50 to 120 °C for 1 to 4 hours, followed by cooling and work-up procedures.

| Parameter | Details |

|---|---|

| Starting Material | 3-Aminophenyl acetamide (15.7 g, 0.105 mol) |

| Catalyst | Cu(OAc)2·H2O (0.8 g) |

| Cyanoethylating Agent | Acrylonitrile (8.3 g) |

| Alkylating Agent | Allyl chloride (12.1 g, 0.157 mol) |

| Solvent | Dimethylformamide (9.5 g) |

| Reaction Temperature | 80–110 °C (Step 1), 50–120 °C (Step 2) |

| Reaction Time | 2.5 hours (Step 1), 1–4 hours (Step 2) |

| Yield | 96% |

| Purity | 98% |

General Synthetic Approach (Literature Summary)

The synthesis generally involves:

- Formation of the amino intermediate by functionalization of 3-aminophenyl acetamide.

- Introduction of bis(2-cyanoethyl) groups via reaction with acrylonitrile or related cyanoethylating agents.

- Alkylation steps to complete the substitution pattern on the amino group.

This multi-step approach is consistent with the need for precise control of reaction conditions to achieve high purity and yield. The bis(2-cyanoethyl) substitution enhances reactivity and biological potential compared to simpler acetamide derivatives.

| Compound | Molecular Formula | Key Synthetic Feature |

|---|---|---|

| N-(3-Aminophenyl)acetamide | C8H10N2O | Intermediate for cyanoethylation |

| This compound | C14H16N4O | Final product with dual cyanoethyl groups |

Analysis of Preparation Methods

Catalysts and Reaction Conditions

- Copper(II) acetate serves as an effective catalyst for the cyanoethylation reaction, facilitating the addition of acrylonitrile to the amino group.

- Potassium iodide acts as a catalyst in the alkylation step with allyl chloride, enhancing nucleophilic substitution.

- Reaction temperatures are moderate (50–120 °C), balancing reaction rate and selectivity.

Reaction Efficiency and Purity

- The method achieves high yields (up to 96%) and purity (98%), indicating efficient conversion and minimal side reactions.

- The use of sodium bicarbonate helps neutralize acidic byproducts, aiding in product isolation.

Solvents and Work-up

- Dimethylformamide is employed as a polar aprotic solvent, providing good solubility for reactants and intermediates.

- Cooling steps and controlled addition of reagents optimize reaction kinetics and product stability.

Summary Table of Key Preparation Parameters

| Aspect | Details / Conditions |

|---|---|

| Starting Material | 3-Aminophenyl acetamide |

| Catalysts | Copper(II) acetate, Potassium iodide |

| Cyanoethylating Agent | Acrylonitrile |

| Alkylating Agent | Allyl chloride |

| Solvent | Dimethylformamide |

| Temperature Range | 50–120 °C |

| Reaction Duration | 2.5 hours (cyanoethylation), 1–4 hours (alkylation) |

| Yield | Up to 96% |

| Purity | Approximately 98% |

| Work-up | Cooling, neutralization with sodium bicarbonate, filtration |

Chemical Reactions Analysis

Types of Reactions

N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide has the molecular formula and a molecular weight of approximately 256.30 g/mol. The compound is characterized by the presence of a bis(2-cyanoethyl)amino group attached to a phenyl ring, which enhances its reactivity and biological activity compared to simpler derivatives .

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. The dual cyanoethyl groups may enhance the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents. A study highlighted that derivatives of acetamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Properties

The compound has shown potential antimicrobial activity, making it a candidate for developing new antibiotics. Its structure allows for interactions with bacterial cell membranes, disrupting their integrity and leading to cell death. This application is particularly relevant in the context of rising antibiotic resistance .

Synthetic Chemistry Applications

This compound serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique reactivity profile allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry .

The compound's properties make it suitable for use in developing advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with various substrates allows for the creation of materials with enhanced mechanical and thermal properties .

Case Study: Polymer Development

In a recent study, researchers synthesized a polymer incorporating this compound, demonstrating improved tensile strength and thermal stability compared to traditional polymers. The findings suggest that this compound could lead to innovative applications in coatings and composite materials .

Environmental Applications

Given its structural characteristics, this compound may also be explored for applications in environmental remediation. Its potential to interact with pollutants could facilitate the development of methods for detoxifying contaminated environments .

Mechanism of Action

The mechanism of action of N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can form cross-linked structures in polymer systems, enhancing their mechanical properties. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide

- Molecular Formula : C₁₄H₁₆N₄O

- Molecular Weight : 272.31 g/mol

- Key Features: A phenyl ring substituted with a bis(2-cyanoethyl)amino group at the 3-position and an acetamide group at the para position. The two cyanoethyl (–CH₂CN) groups introduce strong electron-withdrawing effects, influencing reactivity and solubility .

Synthesis: Likely synthesized via acylation of 3-(bis(2-cyanoethyl)amino)aniline using acetic anhydride or acetyl chloride, analogous to methods for tertiary amides in and .

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Cyano (–CN) and nitro (–NO₂) groups reduce electron density on the phenyl ring, directing electrophilic substitutions. Methoxy (–OCH₃) and hydroxyethyl (–C₂H₄OH) groups enhance solubility .

- Biological Activity: Dichlorophenyl and thiazol-substituted acetamides () exhibit antimicrobial properties, while cyanoethyl derivatives may serve as intermediates rather than active drugs .

Key Observations :

Key Observations :

- Thermal Stability : Aromatic acetamides generally exhibit high thermal stability, suitable for industrial processes .

Biological Activity

N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 256.30 g/mol. The presence of dual cyanoethyl groups enhances its reactivity, potentially leading to diverse biological interactions. The structural complexity allows for various interactions within biological systems, making it a candidate for further research.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-Aminophenyl)acetamide | C8H10N2O | Simpler structure; used as an intermediate in dye production. |

| N-[3-(Diethylamino)phenyl]acetamide | C13H19N3O | Contains diethylamine; exhibits different biological activity profiles. |

| N-[3-(Aminoethyl)-phenyl]acetamide | C11H14N2O | Features aminoethyl instead of bis(cyanoethyl); potential for different reactivity. |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives synthesized from related acetamide compounds have shown effectiveness against various bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents.

Anthelmintic Activity

In a study focusing on the anthelmintic properties of related compounds, several derivatives demonstrated significant paralysis and mortality rates in earthworm models (Pheretima posthuma). Although specific data for this compound is limited, the structural similarities suggest potential efficacy in this area.

Case Studies

- Antimicrobial Evaluation : A study evaluated new polyfunctionally substituted heterocyclic compounds derived from acetamides, revealing marked antimicrobial activity in some derivatives, suggesting that this compound could exhibit similar properties due to its structural features .

- Insecticidal Activity : Recent research on synthetic derivatives indicated that certain acetamides possess insecticidal properties against larval instars of Spodoptera frugiperda, with significant mortality percentages observed . This suggests a potential application for this compound in pest control.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets through mechanisms such as inhibition of key enzymes or disruption of cellular processes. Further studies are needed to elucidate these mechanisms fully.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions starting from simpler acetamides and incorporating cyanoethyl groups through nucleophilic substitution reactions. The compound's reactivity can be fine-tuned by modifying the substituents on the phenyl ring or altering the length and nature of the alkyl chains.

Table 2: Summary of Synthesis Steps

| Step Description | Reaction Type |

|---|---|

| Formation of the phenylamine precursor | Nucleophilic substitution |

| Introduction of cyanoethyl groups | Alkylation reaction |

| Final acetamide formation | Acetylation reaction |

Q & A

Q. What in silico and in vivo approaches evaluate pharmacokinetic properties?

- Methodological Answer : Predict ADME using software (e.g., SwissADME, pkCSM). For experimental validation:

- Absorption : Caco-2 cell monolayer permeability assay.

- Metabolism : Liver microsome incubation with LC-MS metabolite profiling.

- In vivo : Pharmacokinetic studies in rodents (plasma concentration vs. time curves).

Correlate results with computational predictions to refine dosing strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.